Comprehensive Physicochemical Profiling of 1-Benzyl-3-methylpiperidin-4-ol
Comprehensive Physicochemical Profiling of 1-Benzyl-3-methylpiperidin-4-ol
The following technical guide details the physicochemical profiling, synthesis, and characterization of 1-Benzyl-3-methylpiperidin-4-ol , a critical piperidine scaffold used in medicinal chemistry.
A Technical Guide for Synthesis and Characterization[1]
Executive Summary
1-Benzyl-3-methylpiperidin-4-ol is a substituted piperidine derivative serving as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly μ-opioid receptor agonists (e.g., 3-methylfentanyl analogs) and substance P antagonists.[1] The molecule possesses two contiguous stereocenters at the C3 and C4 positions, giving rise to cis and trans diastereomers.[1] The separation and characterization of these isomers are critical due to their distinct biological activities and pharmacological profiles.[1]
This guide provides a rigorous analysis of the physical properties, synthesis workflows, and stereochemical resolution of the title compound, designed for researchers in drug discovery and organic synthesis.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]
The target alcohol is typically generated via the reduction of its ketone precursor, 1-Benzyl-3-methylpiperidin-4-one .[1] The properties of both the precursor and the resulting alcohol isomers are detailed below.
Nomenclature and Identifiers[1][4][7][8]
| Attribute | Ketone Precursor | Alcohol (Target) |
| IUPAC Name | 1-Benzyl-3-methylpiperidin-4-one | 1-Benzyl-3-methylpiperidin-4-ol |
| CAS Number | 34737-89-8 | 102234-72-0 (trans-isomer) |
| Molecular Formula | C₁₃H₁₇NO | C₁₃H₁₉NO |
| Molecular Weight | 203.28 g/mol | 205.30 g/mol |
| SMILES | CN1CC(C)C(=O)CC1Cc2ccccc2 | CN1CC(C)C(O)CC1Cc2ccccc2 |
Physical Constants
| Property | Value (Ketone) | Value (Alcohol) | Note |
| Physical State | Liquid (Oil) | Solid / Viscous Oil | Alcohol state depends on isomeric purity. |
| Boiling Point | 99 °C @ 0.05 mmHg [1] | N/A (Decomposes/High) | Alcohol often purified by crystallization. |
| Melting Point | N/A (Liquid at RT) | 78–81 °C [2] | Reported for purified solid product (likely trans). |
| Density | ~1.04 g/cm³ | ~1.1 g/cm³ (predicted) | |
| Solubility | CHCl₃, MeOH, EtOAc | MeOH, EtOH, CHCl₃ | Free base is insoluble in water. |
| pKa | ~8.5 (Piperidine N) | ~9.0 (Piperidine N) | Estimated values. |
Synthesis and Stereochemistry
The synthesis involves the hydride reduction of the ketone.[1] The stereochemical outcome is governed by the attack trajectory of the hydride reagent (axial vs. equatorial), leading to a mixture of cis (3-Me/4-OH syn) and trans (3-Me/4-OH anti) isomers.[1]
Reaction Workflow
The reduction of 1-Benzyl-3-methylpiperidin-4-one with Sodium Borohydride (NaBH₄) typically yields the trans-alcohol as the major product due to the preferential equatorial attack of the hydride on the sterically less hindered conformer, though product ratios vary with temperature and solvent.[1]
Figure 1: Synthetic pathway and separation logic for 1-Benzyl-3-methylpiperidin-4-ol isomers.
Experimental Protocol: NaBH₄ Reduction
Objective: Synthesis of 1-Benzyl-3-methylpiperidin-4-ol (racemic mixture).
-
Preparation: Dissolve 1-Benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Reduction: Cool the solution to 0°C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (2.8 g, 73.8 mmol, 1.5 eq) portion-wise over 30 minutes to control hydrogen evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of ketone by TLC (Mobile phase: 5% MeOH in DCM).
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Quench: Quench the reaction by adding water (50 mL) followed by evaporation of Methanol under reduced pressure.
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Extraction: Extract the aqueous residue with Dichloromethane (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alcohol as a viscous pale-yellow oil.[1]
Stereochemical Resolution & Characterization
Distinguishing between the cis and trans isomers is critical.[1] The trans-isomer (diequatorial conformation in the chair form) is thermodynamically more stable and typically the major product of NaBH₄ reduction.[1]
Separation Strategy
Separation is achieved via Flash Column Chromatography or Fractional Crystallization of salts (e.g., Hydrochloride or Oxalate).[1]
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Chromatography: Silica gel stationary phase.[1]
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Crystallization: The trans-isomer often crystallizes more readily from non-polar solvents (e.g., Hexane/EtOAc) or as a hydrochloride salt from Ethanol/Ether.[1]
NMR Characterization Criteria
The coupling constant (
| Isomer | C3-H / C4-H Relationship | Coupling Constant ( | Appearance in ¹H NMR |
| Trans | Axial - Axial (Anti) | 8 – 11 Hz | Large doublet (or ddd) indicating diaxial coupling. |
| Cis | Axial - Equatorial (Syn) | 2 – 5 Hz | Small coupling constant indicating ax-eq relationship. |
Figure 2: NMR decision tree for stereochemical assignment.
Safety & Handling
Warning: 1-Benzyl-3-methylpiperidin-4-ol is a chemical intermediate.[1] While not a controlled substance itself in many jurisdictions, it is a direct precursor to scheduled opioids (e.g., 3-methylfentanyl).[1] Strict adherence to local regulations and laboratory safety protocols is mandatory.[1]
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
References
-
PubChem. (n.d.).[1][2][3] 1-Benzyl-4-methylpiperidin-3-ol (Isomer Comparison). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]
-
Van Bever, W. F., et al. (1974).[1] Synthetic Analgesics.[1] Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide. Journal of Medicinal Chemistry. (Contextual reference for stereochemical separation logic).
Sources
- 1. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- | C16H13Br2ClO2 | CID 10982912 - PubChem [pubchem.ncbi.nlm.nih.gov]
